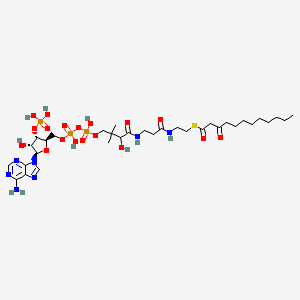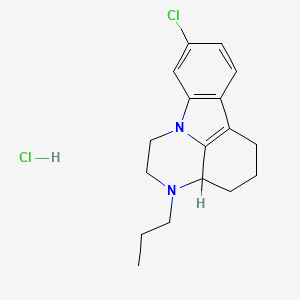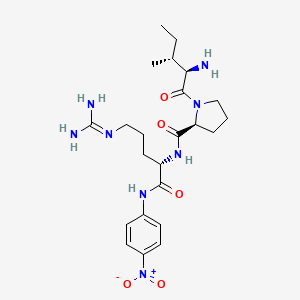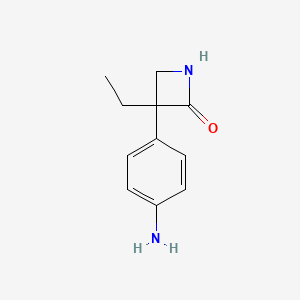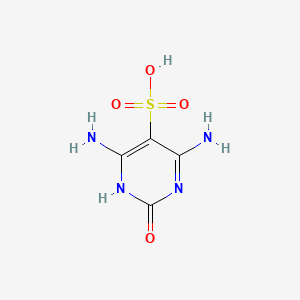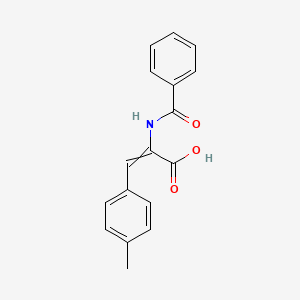
2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- is an organic compound with a complex structure that includes a propenoic acid backbone, a benzoylamino group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- typically involves the reaction of 2-propenoic acid with benzoylamine and 4-methylphenyl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired (Z)-configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of propenoic acid and benzoylamino groups, such as:
- 2-Propenoic acid, 2-(benzoylamino)-3-phenyl-, (Z)-
- 2-Propenoic acid, 2-(benzoylamino)-3-(4-chlorophenyl)-, (Z)-
Uniqueness
What sets 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- apart is its specific combination of functional groups and the (Z)-configuration, which can result in unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72615-64-6 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-benzamido-3-(4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO3/c1-12-7-9-13(10-8-12)11-15(17(20)21)18-16(19)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
NWKTUEYGLDJKOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


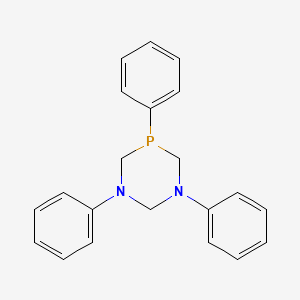
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

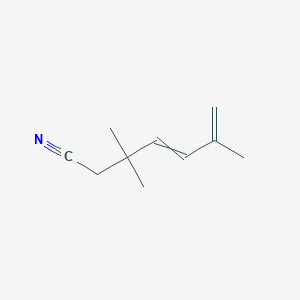
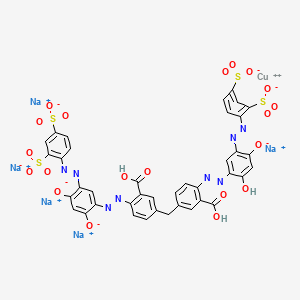

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
